REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][Cl:5].[CH2:8](O)[CH2:9]CCO.N[C@H](C(O)=O)C(S)(C)C>CO>[Cl:5][CH2:4][CH:3]1[O:6][CH2:7][CH2:9][CH2:8][CH2:1][O:2]1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
Pen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)(C)S)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was removed continuously
|
Type
|
CUSTOM
|
Details
|
the amount collected
|
Type
|
CUSTOM
|
Details
|
taken from the distillate in a Gas Chromatograph with a dimethyl silicon column in the temperature range of 50° C. to 250° C
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the ion exchange resin
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1OCCCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |